
1,3-Bis(3-nitrophenoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-nitrophenoxy)propane is an organic compound with the molecular formula C15H14N2O6 It is characterized by the presence of two nitrophenoxy groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3-nitrophenoxy)propane can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 3-nitrophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-nitrophenoxy)propane undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrophenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products
Reduction: The major product of the reduction reaction is 1,3-Bis(3-aminophenoxy)propane.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
1,3-Bis(3-nitrophenoxy)propane has several applications in scientific research, including:
Polymer Synthesis: It serves as a monomer for the synthesis of polyamides and polyimides, which are used in high-performance materials.
Material Science: The compound is used in the development of liquid crystals and other advanced materials due to its unique structural properties.
Chemical Research: It is used as a building block in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-nitrophenoxy)propane primarily involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions to form polymers and other materials. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and reducing agents.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-nitrophenoxy)propane
- 1,3-Bis(4-nitrophenoxy)propane
- 1,2-Bis(3-nitrophenoxy)ethane
- 1,5-Bis(3-nitrophenoxy)pentane
Uniqueness
1,3-Bis(3-nitrophenoxy)propane is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its isomers and homologs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-Bis(3-nitrophenoxy)propane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 3-nitrophenol reacts with 1,3-dihalopropane (e.g., 1,3-dibromopropane) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (70–100°C). A molar ratio of 2:1 (phenol:halide) with a base (e.g., K₂CO₃) ensures deprotonation and promotes ether bond formation. Reaction monitoring via TLC or HPLC is critical to optimize time (4–8 hours) and avoid side products like oligomers. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for aromatic protons (δ 7.5–8.5 ppm, meta-substituted nitro groups) and methylene protons (δ 3.8–4.2 ppm for –O–CH₂–, δ 1.8–2.2 ppm for central –CH₂–).
- ¹³C NMR : Peaks at ~160 ppm (C–O), 125–140 ppm (aromatic carbons), and 30–40 ppm (methylene carbons).
- IR : Strong bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) and 1240 cm⁻¹ (C–O–C ether stretch). Compare with PubChem data for validation .
Advanced Research Questions
Q. What role does this compound play in designing metal-organic frameworks (MOFs), and how does its nitro group influence coordination chemistry?
- Methodological Answer : The nitro group acts as a weak Lewis base, enabling coordination with transition metals (e.g., Mn²⁺, Cu²⁺) to form MOFs. In a reported Mn-based MOF, nitro oxygen atoms participate in hydrogen bonding, stabilizing the framework. To design such MOFs, combine the ligand with metal salts (e.g., MnCl₂) in a solvothermal system (DMF/water, 120°C, 24 hours). Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic P21/n space group with lattice parameters (a = 10.839 Å, b = 17.117 Å, c = 11.396 Å), confirming a distorted octahedral geometry around the metal center. Thermal stability (TGA up to 250°C) and porosity (BET surface area ~500 m²/g) should be characterized .
Q. How can researchers resolve contradictions in reported thermal stability data for nitro-aromatic compounds like this compound?
- Methodological Answer : Contradictions often arise from impurities or varying measurement techniques. Standardize protocols:
Use high-purity samples (HPLC-grade, >99%).
Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to detect decomposition exotherms.
Cross-validate with thermogravimetric analysis (TGA) to correlate mass loss with thermal events.
Compare with computational models (e.g., DFT for bond dissociation energies). For example, a study on similar nitroimidazole derivatives showed decomposition onset at 220°C, consistent with DFT-predicted C–NO₂ bond stability .
Q. What safety protocols are essential when handling this compound in synthetic workflows?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation (GHS H335).
- Storage : Keep in amber glass bottles at 2–8°C, away from reducing agents (risk of nitro group reduction).
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA D003 code).
- Emergency : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical aid. Refer to SDS guidelines for carcinogenicity risks (GHS H350) .
Properties
CAS No. |
14467-65-3 |
---|---|
Molecular Formula |
C15H14N2O6 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
1-nitro-3-[3-(3-nitrophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H14N2O6/c18-16(19)12-4-1-6-14(10-12)22-8-3-9-23-15-7-2-5-13(11-15)17(20)21/h1-2,4-7,10-11H,3,8-9H2 |
InChI Key |
WPUUBEBNMZPNCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.